Methyl 3-acetyl-4-fluorobenzoate physical and chemical properties
Methyl 3-acetyl-4-fluorobenzoate physical and chemical properties
An In-Depth Technical Guide to Methyl 3-acetyl-4-fluorobenzoate
Introduction
Methyl 3-acetyl-4-fluorobenzoate is a substituted aromatic compound with the CAS number 198477-82-6.[1][2] Its molecular structure, which features a methyl ester, an acetyl group, and a fluorine atom attached to a benzene ring, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites, allowing for the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-acetyl-4-fluorobenzoate, its synthesis, reactivity, and potential applications, particularly for researchers and professionals in drug development.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, storage, and application in chemical reactions. The properties of Methyl 3-acetyl-4-fluorobenzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 198477-82-6 | [1][2] |
| Molecular Formula | C₁₀H₉FO₃ | [1][2] |
| Molecular Weight | 196.18 g/mol | [1] |
| Appearance | Off-white powder (inferred from similar compounds) | |
| SMILES | O=C(OC)C1=CC(C(C)=O)=C(F)C=C1 | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of methyl esters of aromatic acids is through the Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. A plausible synthetic route to Methyl 3-acetyl-4-fluorobenzoate would involve the esterification of 3-acetyl-4-fluorobenzoic acid.
A general protocol for such a reaction is as follows:
Experimental Protocol: Synthesis of Methyl 3-acetyl-4-fluorobenzoate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetyl-4-fluorobenzoic acid in an excess of methanol.
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Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or acetyl chloride, to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of Methyl 3-acetyl-4-fluorobenzoate.
Reactivity
The reactivity of Methyl 3-acetyl-4-fluorobenzoate is governed by its three main functional groups: the methyl ester, the acetyl ketone, and the fluorinated aromatic ring.
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Ester and Ketone Carbonyls: Both carbonyl groups are susceptible to nucleophilic attack. The ester can undergo hydrolysis back to the carboxylic acid or transesterification with other alcohols. The acetyl group can participate in reactions typical of ketones, such as reductions, oxidations, and additions.
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Aromatic Ring: The benzene ring is electron-deficient due to the electron-withdrawing effects of the acetyl and methyl ester groups. This deactivation makes electrophilic aromatic substitution reactions, such as nitration or halogenation, more challenging and would likely direct incoming electrophiles to the positions meta to the deactivating groups.
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Fluorine Atom: The fluorine substituent can potentially be displaced via nucleophilic aromatic substitution, although this typically requires strong activating groups ortho or para to the leaving group and harsh reaction conditions.
Applications in Research and Drug Development
Fluorinated organic compounds are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] Methyl 3-acetyl-4-fluorobenzoate serves as a versatile building block for introducing a fluorinated and acetylated phenyl group into larger, more complex molecules. For instance, it could be a precursor in the synthesis of inhibitors for enzymes like methyltransferases, which are implicated in various diseases, including cancer.[4]
Caption: Conceptual role of Methyl 3-acetyl-4-fluorobenzoate in a drug discovery pipeline.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of chemical compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the ester methyl protons. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom. The acetyl methyl protons would likely appear as a singlet around 2.6 ppm, and the ester methyl protons as a singlet around 3.9 ppm.
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¹³C NMR: The carbon NMR spectrum would show signals for the two carbonyl carbons (ester and ketone) in the downfield region (160-200 ppm). The aromatic carbons would appear in the 110-140 ppm range, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The two methyl carbons would appear in the upfield region (20-60 ppm).
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester and ketone groups, typically in the range of 1680-1750 cm⁻¹. C-F stretching vibrations would be observed in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.18 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester or the methyl group (-CH₃) from the acetyl moiety.
Safety and Handling
References
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European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Methyl 4-fluoro-3-nitrobenzoate - SAFETY DATA SHEET.
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European Journal of Medicinal Chemistry. (2022, February 15). Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2019, April 9). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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ResearchGate. (2026, March 16). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Role of Methyl 3-Fluorobenzoate in Fluorinated Compound Research. Retrieved from [Link]
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YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,.... Retrieved from [Link]
- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
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